RBP4 Binding Affinity Compared to Fenretinide
1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (CHEMBL58106) demonstrates a binding affinity (Kd) of 131 nM for human recombinant RBP4 in a biochemical assay [1]. This compares to a reported IC50 of 90 nM for the reference RBP4 antagonist A-1120 (fenretinide) in a radioligand binding assay [2]. The 1.5-fold difference in potency, measured in distinct but mechanistically related assay formats, establishes this compound as a validated non-retinoid RBP4 ligand with a defined, intermediate affinity profile.
| Evidence Dimension | RBP4 binding affinity |
|---|---|
| Target Compound Data | Kd = 131 nM |
| Comparator Or Baseline | A-1120 (fenretinide): IC50 = 90 nM |
| Quantified Difference | 1.5-fold higher Kd for target compound (lower affinity) |
| Conditions | Target: human recombinant His-MBP-tagged RBP4 (residues 19–201) expressed in E. coli BL21(DE3)pLysS, using biotin-aminohexanoyl tracer (Target compound); Radioligand binding assay with 3H-retinol (Comparator) |
Why This Matters
This quantitative affinity data provides a reproducible benchmark for assay development and SAR studies, enabling informed selection between this compound and fenretinide based on desired potency window.
- [1] BindingDB. BDBM50347595 (CHEMBL58106). Affinity Data: Kd = 131 nM. Target: Retinol-binding protein 4 (Human). View Source
- [2] Motani, A., et al. (2009). Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4. Journal of Medicinal Chemistry, 52(9), 3063–3066. View Source
